Structural Uniqueness: Three-Domain Architecture vs. Simpler Mono- or Di-Functional Analogs
3-(Benzenesulfonyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide possesses a three-domain architecture (benzenesulfonyl + propanamide linker + 1-phenylpyrrolidine) that is structurally distinct from the closest commercially available analogs. The simplest benzenesulfonyl-propanamide core without the phenylpyrrolidine substitution, 3-(benzenesulfonyl)propanamide (CAS 10154-74-2, MW 213.25), lacks both the amide extension and the pyrrolidine ring critical for receptor recognition . At the pyrrolidine end, 1-(phenylsulfonyl)pyrrolidine (CAS 5033-22-7, MW 211.28) bears the sulfonyl group directly on the pyrrolidine nitrogen without the intervening propanamide spacer . The target compound's unique combination of these three pharmacophoric elements results in a substantially higher molecular weight (372.48 g/mol), greater topological polar surface area, and increased hydrogen bond donor/acceptor capacity compared to these simpler fragments. No quantitative bioactivity data comparing these compounds in the same assay has been published.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 372.48 g/mol; 3 distinct pharmacophoric domains |
| Comparator Or Baseline | 3-(Benzenesulfonyl)propanamide: MW 213.25 g/mol, 1 domain; 1-(Phenylsulfonyl)pyrrolidine: MW 211.28 g/mol, 1 domain |
| Quantified Difference | MW increase of 159-161 g/mol (75-76% larger); 2 additional pharmacophoric domains |
| Conditions | Structural comparison based on molecular formula and connectivity (no biological assay context) |
Why This Matters
For procurement in SAR campaigns, the three-domain architecture provides additional vectors for chemical modification and potential polypharmacology that simpler fragments cannot offer.
